Gilvocarcin M

Descripción general

Descripción

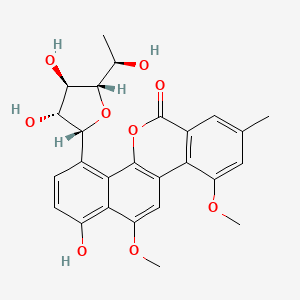

Gilvocarcin M es un miembro de la familia de productos naturales de C-aril glucósidos de gilvocarcina. Es conocido por su estructura única y sus significativas actividades biológicas. Este compuesto es producido por la bacteria Streptomyces griseoflavus y se caracteriza por su compleja estructura aromática y su enlace glucosídico .

Aplicaciones Científicas De Investigación

Gilvocarcin M tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Gilvocarcin M ejerce sus efectos principalmente a través de la intercalación del ADN y la reticulación del ADN fotoactivada. El cromóforo aromático de this compound se intercala en el ADN y, al exponerse a la luz UV, forma enlaces covalentes con el ADN, lo que lleva a la reticulación del ADN. Este proceso interrumpe la replicación y transcripción del ADN, lo que finalmente provoca la muerte celular . El compuesto también interactúa con proteínas como la histona H3 y GRP78, lo que mejora aún más sus efectos citotóxicos .

Compuestos Similares:

Gilvocarcin V: Conocido por su alta actividad antitumoral y su baja toxicidad.

Gilvocarcin E: Similar a this compound pero con diferentes residuos alifáticos.

Singularidad de this compound: this compound es único debido a su enlace glucosídico específico y la presencia de residuos alifáticos en lugar de un grupo vinilo en el cromóforo. Esta diferencia estructural contribuye a sus actividades biológicas distintas y a una menor citotoxicidad en comparación con otras gilvocarcinas .

Análisis Bioquímico

Biochemical Properties

Gilvocarcin M plays a significant role in biochemical reactions, primarily through its interaction with DNA. It intercalates into the DNA double helix, disrupting the normal function of the genetic material. This interaction is facilitated by the planar aromatic structure of this compound, which allows it to insert itself between the base pairs of DNA. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been demonstrated to inhibit the growth of several cancer cell lines, including KB cells, by inducing apoptosis . The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. This compound has been shown to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to programmed cell death. Additionally, it influences cellular metabolism by disrupting the normal function of mitochondria, resulting in decreased ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves multiple steps. Initially, the compound intercalates into DNA, causing structural distortions that hinder the binding of transcription factors and other DNA-binding proteins . This disruption leads to the inhibition of gene expression and the activation of DNA damage response pathways. This compound also inhibits topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in the accumulation of DNA breaks . These combined effects ultimately lead to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells, even after prolonged exposure. The extent of these effects may vary depending on the concentration and duration of treatment.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve therapeutic efficacy. Beyond this threshold, the risk of toxic effects increases significantly.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. This compound and its metabolites can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which facilitate its transport to the nucleus. The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and adipose tissue.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound primarily localizes to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Additionally, this compound can accumulate in mitochondria, leading to mitochondrial dysfunction and the induction of apoptosis. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Gilvocarcin M involucra una estrategia convergente de radicales libres basada en xantato para construir el anillo aromático clave unido a la unidad de azúcar . Este método permite el ensamblaje preciso de la intrincada estructura del compuesto.

Métodos de Producción Industrial: La producción industrial de this compound típicamente involucra procesos de fermentación utilizando Streptomyces griseoflavus. El caldo de fermentación se somete luego a procesos de extracción y purificación para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: Gilvocarcin M experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.

Productos Mayores: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que se estudian por sus actividades biológicas mejoradas .

Comparación Con Compuestos Similares

Gilvocarcin V: Known for its high antitumor activity and low toxicity.

Polycarcin V: Exhibits significant cytotoxicity with selectivity for nonsmall-cell lung cancer, breast cancer, and melanoma cells.

Gilvocarcin E: Similar to Gilvocarcin M but with different aliphatic residues.

Uniqueness of this compound: this compound is unique due to its specific glycosidic linkage and the presence of aliphatic residues instead of a vinyl group at the chromophore. This structural difference contributes to its distinct biological activities and lower cytotoxicity compared to other gilvocarcins .

Propiedades

Número CAS |

77879-89-1 |

|---|---|

Fórmula molecular |

C26H26O9 |

Peso molecular |

482.5 g/mol |

Nombre IUPAC |

1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(27)6-5-12(19(20)24(13)35-26(14)31)25-23(30)22(29)21(28)11(2)34-25/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21+,22+,23-,25-/m1/s1 |

Clave InChI |

LAFIWGHCXCBAPO-CGVLGGEFSA-N |

SMILES |

CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)C5C(C(C(O5)C(C)O)O)O)OC2=O |

SMILES isomérico |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Gilvocarcin M; BRN 5675008; DC-38-M; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.